molecular formula C15H17N3O3S2 B11610123 {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid

{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid

Cat. No.: B11610123
M. Wt: 351.4 g/mol
InChI Key: UYNFCSBHNKVDRC-UHFFFAOYSA-N
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Description

{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a carbamothioyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a diketone. The resulting pyrazole is then subjected to further functionalization to introduce the phenyl and dimethyl groups.

The carbamothioyl group is introduced through a reaction with an isothiocyanate, followed by the addition of the acetic acid moiety via esterification or amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar acetoacetate moiety.

    Acetylacetone: Another compound with a diketone structure.

    Diketene: A reactive intermediate used in the synthesis of acetoacetate derivatives.

Uniqueness

{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid is unique due to its combination of a pyrazole ring, carbamothioyl group, and acetic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylcarbamothioyl]sulfanylacetic acid

InChI

InChI=1S/C15H17N3O3S2/c1-10-13(16(2)15(22)23-9-12(19)20)14(21)18(17(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

UYNFCSBHNKVDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=S)SCC(=O)O

Origin of Product

United States

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